molecular formula C12H13IO3 B1325315 6-(2-Iodophenyl)-6-oxohexanoic acid CAS No. 898790-71-1

6-(2-Iodophenyl)-6-oxohexanoic acid

Cat. No. B1325315
M. Wt: 332.13 g/mol
InChI Key: UJVVKJITTRJRDR-UHFFFAOYSA-N
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Description

6-(2-Iodophenyl)-6-oxohexanoic acid (IPHOX) is an organic compound with a unique structure and unique properties. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. IPHOX has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has also been used in laboratory experiments to study the mechanism of action of various compounds.

Scientific Research Applications

Chemical Synthesis and Interconversion

6-(2-Iodophenyl)-6-oxohexanoic acid has been utilized in chemical synthesis and interconversion processes. Notably, a study demonstrated the preparation of 6-aroyl-4-oxohexanoic acids for intermediate use through acid-catalyzed solvolysis. This reaction occasionally yielded 5-aryl-2-furanpropionic acids instead of, or in addition to, the desired diketones. This highlights the compound's role in producing furans and anti-inflammatory agents (Short & Rockwood, 1969).

Mass Spectrometry Characterization

Mass spectrometry has been employed for the characterization of small oxocarboxylic acids, including 6-(2-Iodophenyl)-6-oxohexanoic acid. Studies using electrospray ionization coupled with triple quadrupole and TOF analyzer systems have elucidated possible fragmentation pathways of these acids, contributing significantly to the understanding of their behavior under various experimental conditions (Kanawati et al., 2007).

Enzymatic Production Methods

Enzymatic methods have been explored for the production of 6-oxohexanoic acid using 6-aminohexanoic acid. One study developed a method involving an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274, achieving a 100% yield of 6-oxohexanoic acid from 6-aminohexanoic acid. This method offers an efficient and environmentally friendly approach to producing oxo acids (Yamada et al., 2017).

Industrial Applications

In industrial settings, 6-(2-Iodophenyl)-6-oxohexanoic acid is implicated in the production of adipic acid. A process for producing adipic acid via the liquid-phase oxidation of cyclohexanone with molecular oxygen was investigated, presuming the generation of adipic acid via 6-oxohexanoic acid. This process, avoiding the generation of nitrous oxide, presents a more environmentally sustainable method for adipic acid production (Shimizu et al., 2003).

properties

IUPAC Name

6-(2-iodophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVVKJITTRJRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645393
Record name 6-(2-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Iodophenyl)-6-oxohexanoic acid

CAS RN

898790-71-1
Record name 2-Iodo-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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